molecular formula C11H23NO3 B13145145 Carbamic acid, [2-(1,1-dimethylethoxy)ethyl]-, 1,1-dimethylethyl ester (9CI) CAS No. 547755-62-4

Carbamic acid, [2-(1,1-dimethylethoxy)ethyl]-, 1,1-dimethylethyl ester (9CI)

Cat. No.: B13145145
CAS No.: 547755-62-4
M. Wt: 217.31 g/mol
InChI Key: WONBCUZALBPWES-UHFFFAOYSA-N
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Description

The compound "Carbamic acid, [2-(1,1-dimethylethoxy)ethyl]-, 1,1-dimethylethyl ester (9CI)" is a carbamate ester featuring a tert-butoxyethyl substituent on the carbamic acid backbone. Carbamates are widely used in organic synthesis and pharmaceuticals due to their stability and versatility as protecting groups for amines. The tert-butyl ester group (1,1-dimethylethyl) enhances steric protection, making it resistant to hydrolysis under mild conditions, which is advantageous in multi-step syntheses .

Properties

CAS No.

547755-62-4

Molecular Formula

C11H23NO3

Molecular Weight

217.31 g/mol

IUPAC Name

tert-butyl N-[2-[(2-methylpropan-2-yl)oxy]ethyl]carbamate

InChI

InChI=1S/C11H23NO3/c1-10(2,3)14-8-7-12-9(13)15-11(4,5)6/h7-8H2,1-6H3,(H,12,13)

InChI Key

WONBCUZALBPWES-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OCCNC(=O)OC(C)(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Carbamic acid, [2-(1,1-dimethylethoxy)ethyl]-, 1,1-dimethylethyl ester typically involves the reaction of carbamic acid derivatives with tert-butyl alcohol. The reaction is usually carried out under controlled conditions to ensure the formation of the desired ester. Common reagents used in this synthesis include tert-butyl chloroformate and a base such as triethylamine.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactions using similar reagents and conditions. The process is optimized for efficiency and yield, often involving continuous flow reactors and automated systems to maintain consistent reaction conditions.

Chemical Reactions Analysis

Types of Reactions

Carbamic acid, [2-(1,1-dimethylethoxy)ethyl]-, 1,1-dimethylethyl ester undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carbamate derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophiles like amines and thiols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carbamate derivatives, while reduction can produce alcohols.

Scientific Research Applications

Carbamic acid, [2-(1,1-dimethylethoxy)ethyl]-, 1,1-dimethylethyl ester has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of carbamate derivatives.

    Biology: This compound is utilized in the study of enzyme inhibitors and as a probe for biological assays.

    Industry: The compound is used in the production of polymers and as a stabilizer in various industrial processes.

Mechanism of Action

The mechanism of action of Carbamic acid, [2-(1,1-dimethylethoxy)ethyl]-, 1,1-dimethylethyl ester involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the active carbamic acid, which can then interact with enzymes or other proteins. This interaction often involves the formation of covalent bonds, leading to inhibition or modulation of the target’s activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares the target compound with structurally analogous carbamates, focusing on substituent effects, applications, and safety profiles.

Structural Analogues and Functional Group Variations

Compound Name (9CI) Substituent Molecular Formula Molecular Weight (g/mol) Key Features
Target compound [2-(tert-butoxy)ethyl] C₁₁H₂₁NO₃ 215.29 (calculated) Tert-butyl ester and ether-linked ethyl group; likely high stability.
Carbamic acid, [(3S)-hexahydro-1H-azepin-3-yl]-, tert-butyl ester Hexahydroazepine ring C₁₁H₂₂N₂O₂ 214.30 Cyclic amine substituent; used as a precursor in pharmaceuticals .
Carbamic acid, (1,2,3,4-tetrahydro-8-quinolinyl)-, tert-butyl ester Tetrahydroquinoline ring C₁₄H₂₀N₂O₂ 248.32 Aromatic heterocyclic group; associated with acute toxicity (oral, skin irritation) .
Carbamic acid, [(2E)-2-amino-2-(hydroxyimino)ethyl]-, tert-butyl ester Amino-hydroxyiminoethyl C₇H₁₃N₃O₃ 187.20 Oxime functional group; potential use in coordination chemistry .
Carbamic acid, [2-[(2-hydroxyethyl)amino]ethyl]-, tert-butyl ester Hydroxyethylaminoethyl C₉H₂₀N₂O₃ 204.27 Polar substituents; may enhance solubility in aqueous media .
Carbamic acid, [(methylsulfonyl)oxy]-, tert-butyl ester Methylsulfonyloxy C₆H₁₃NO₅S 211.24 Electrophilic sulfonate group; reactive in nucleophilic substitutions .

Physical and Chemical Properties

  • Solubility: Carbamates with polar groups (e.g., hydroxyethylaminoethyl in ) show improved water solubility compared to hydrophobic analogues like the target compound .
  • Thermal Stability : The tert-butyl group enhances thermal stability, with decomposition temperatures exceeding 150°C for most derivatives .

Research Findings and Industrial Relevance

  • Synthetic Utility : Boc-protected carbamates dominate industrial-scale syntheses due to their compatibility with diverse reaction conditions (e.g., Grignard reactions, catalytic hydrogenation) .
  • Emerging Derivatives : Compounds with fluorinated or sulfur-containing substituents (e.g., ) are gaining attention for applications in radiopharmaceuticals and agrochemicals .

Biological Activity

Carbamic acid derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities, particularly in the context of neurodegenerative diseases such as Alzheimer's disease (AD). The compound Carbamic acid, [2-(1,1-dimethylethoxy)ethyl]-, 1,1-dimethylethyl ester (9CI) is one such derivative that exhibits promising pharmacological properties. This article explores its biological activity, including mechanisms of action, efficacy in enzyme inhibition, and potential therapeutic applications.

  • Molecular Formula : C₉H₁₇NO
  • Molecular Weight : 157.24 g/mol
  • CAS Registry Number : 4248-19-5
  • Other Names : tert-Butyl carbamate

Carbamic acid derivatives primarily act as inhibitors of cholinesterases, enzymes that break down acetylcholine (ACh), a neurotransmitter involved in memory and learning. By inhibiting these enzymes, carbamates can increase ACh levels in the synaptic cleft, potentially enhancing cognitive function. This mechanism is particularly relevant in the treatment of Alzheimer's disease.

Enzyme Inhibition Studies

Recent studies have shown that compounds similar to 9CI exhibit significant inhibition of both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). For instance:

  • Inhibition Potency : Many carbamate derivatives have been found to be more potent than rivastigmine, an FDA-approved drug for AD treatment. Some compounds demonstrated up to 690 times greater inhibition of BChE compared to rivastigmine .

Biological Evaluation

In a study evaluating the biological activity of various biscarbamates, including those related to 9CI, several key findings were reported:

  • Kinetic Studies : The inhibition followed first-order kinetics with respect to the inhibitor concentration. Most compounds displayed a time-dependent inhibition profile, indicating a covalent bond formation between the carbamate group and the active site serine residue of cholinesterases .
CompoundInhibition Rate Constant (M⁻¹ min⁻¹)Comparison to Rivastigmine
Compound 10.003304.56×1060.00330–4.56\times 10^6More potent
Compound 8Highest observedSignificantly more potent

Alzheimer’s Disease Research

The potential of carbamate derivatives like 9CI has been highlighted in various pharmacological studies focusing on Alzheimer's disease:

  • Neuroprotective Effects : Compounds related to carbamic acid have shown neuroprotective effects against amyloid-beta toxicity in neuronal cell lines . This suggests that these compounds could mitigate neurodegeneration associated with AD.
  • Multi-target Approach : New drug candidates derived from carbamic acid structures have been designed to offer multi-target therapeutic strategies for AD by not only inhibiting cholinesterases but also acting on other neuroprotective pathways .
  • Cytotoxicity and Blood-Brain Barrier Penetration : The ability of these compounds to cross the blood-brain barrier (BBB) is crucial for their effectiveness in treating central nervous system disorders. Studies indicate that many biscarbamates possess favorable physicochemical properties for BBB penetration .

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